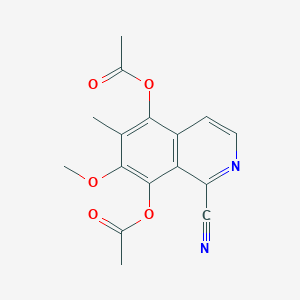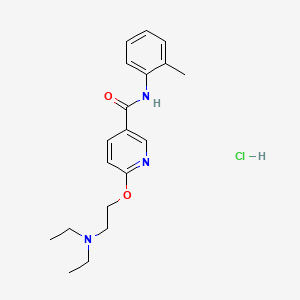
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is a chemical compound with a complex structure that includes nicotinamide, diethylaminoethoxy, and o-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the functional groups involved .
Applications De Recherche Scientifique
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in treating certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler compound with similar biological activity.
6-(2-Diethylaminoethoxy)-N-(o-tolyl)-nicotinamide: A closely related compound with slight structural differences.
Nicotinamide Hydrochloride: A related compound with different chemical properties.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.
Propriétés
Numéro CAS |
75348-39-9 |
|---|---|
Formule moléculaire |
C19H26ClN3O2 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethoxy]-N-(2-methylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-4-22(5-2)12-13-24-18-11-10-16(14-20-18)19(23)21-17-9-7-6-8-15(17)3;/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,23);1H |
Clé InChI |
JRORSHYWFVAVDS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
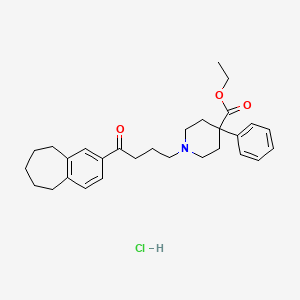

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
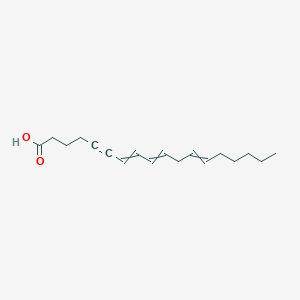

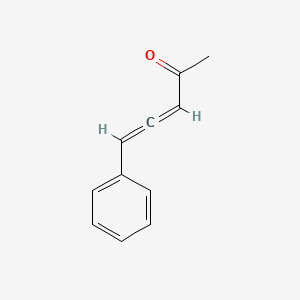
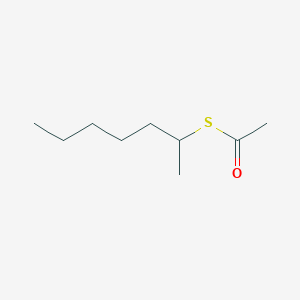
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)

